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Compound of Interest

Compound Name: ES9-17

Cat. No.: B1671241 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing ES9-17, a potent and

specific inhibitor of clathrin-mediated endocytosis (CME), for cellular analysis. The following

sections detail the mechanism of action, recommended treatment parameters, and step-by-

step protocols for key experimental assays.

Introduction to ES9-17

ES9-17 is a chemical inhibitor that specifically targets the clathrin heavy chain (CHC), a key

protein involved in the formation of clathrin-coated pits at the plasma membrane.[1][2] By

inhibiting CHC function, ES9-17 effectively blocks CME, the primary pathway for the

internalization of a wide range of extracellular molecules, membrane proteins, and pathogens.

It is an analog of endosidin9 (ES9) but lacks the undesirable side effect of causing cytoplasmic

acidification, making it a more specific tool for studying CME.[3]

Mechanism of Action

ES9-17 disrupts the endocytic machinery by directly interfering with the function of the clathrin

heavy chain. This prevents the assembly of clathrin triskelions into the characteristic polyhedral

lattice of clathrin-coated pits, which is essential for the invagination of the plasma membrane

and the subsequent scission of endocytic vesicles. The inhibition of CME leads to the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1671241?utm_src=pdf-interest
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.medchemexpress.com/es9-17.html
https://pubmed.ncbi.nlm.nih.gov/31011214/
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6115892/
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accumulation of cargo receptors and other transmembrane proteins at the cell surface and

prevents the uptake of extracellular ligands that rely on this pathway. In plant cells, inhibition of

CME by ES9-17 has been shown to cause an accumulation of the NADPH oxidase RBOHF at

the plasma membrane, leading to an increase in reactive oxygen species (ROS).[4][5]

Plasma Membrane

Cytoplasm

Ligand

Receptor Adaptor Proteins
(e.g., AP2)

Recruitment

Clathrin Heavy Chain (CHC)

Recruitment

Clathrin-Coated Pit
(CCP) Formation Vesicle Scission Clathrin-Coated Vesicle

(CCV) Early Endosome
Uncoating & Fusion

ES9-17  Inhibition

Click to download full resolution via product page

Figure 1: Mechanism of ES9-17 action on clathrin-mediated endocytosis.

Data Presentation
The following tables summarize the recommended treatment conditions for ES9-17 and its

observed effects based on published literature.

Table 1: Summary of ES9-17 Treatment Parameters and Effects
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Cell Type Concentration
Treatment
Duration

Observed
Effect

Reference

Arabidopsis

thaliana root

epidermal cells

13 µM (EC₅₀) 30 min
Inhibition of FM4-

64 uptake.[1][6]
[1][6]

Arabidopsis

thaliana root

epidermal cells

30 µM 30 min

Substantial

reduction in

FM4-64 uptake.

[6][7]

[6][7]

Arabidopsis

thaliana

seedlings

30 µM 30 min

Increased

residence

lifetime of

clathrin light

chain 1 (CLC1)

and CHC1 at the

plasma

membrane.[6]

[6]

HeLa cells 30 µM 30 min

Reduced uptake

of transferrin.[1]

[6]

[1][6]

Arabidopsis

thaliana PSB-D

cell cultures

30 µM 30 min
No depletion of

cellular ATP.[6]
[6]

Table 2: Time-Course of ES9-17 Effect Reversibility in Arabidopsis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.medchemexpress.com/es9-17.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.medchemexpress.com/es9-17.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.researchgate.net/figure/ES9-17-is-not-a-protonophore-a-Structure-of-ES9-17-14-b-Dose-response-of_fig3_332570755
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.researchgate.net/figure/ES9-17-is-not-a-protonophore-a-Structure-of-ES9-17-14-b-Dose-response-of_fig3_332570755
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.medchemexpress.com/es9-17.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.medchemexpress.com/es9-17.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time Point Condition FM4-64 Uptake Reference

0 min
30 µM ES9-17

Treatment
Inhibited [6]

30 min
30 µM ES9-17

Treatment
Inhibited [6]

120 min
Washout with control

medium
Recovered [6]

Experimental Protocols
Protocol 1: Inhibition of FM4-64 Uptake in Arabidopsis thaliana Root Cells

This protocol details the procedure to visualize the inhibition of endocytosis in Arabidopsis roots

using the lipophilic styryl dye FM4-64.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612312/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Grow Arabidopsis seedlings
vertically on ½ MS plates

for 5 days.

Pre-treat seedlings with 30 µM ES9-17
or DMSO (control) in liquid ½ MS

for 30 minutes.

Add FM4-64 (final concentration 2 µM)
to the seedlings and incubate
for an additional 30 minutes.

Briefly wash seedlings in
liquid ½ MS without FM4-64.

Mount seedlings on a microscope
slide with a coverslip.

Image root epidermal cells using
a confocal microscope.

Quantify intracellular FM4-64 fluorescence
relative to plasma membrane fluorescence.

End

Click to download full resolution via product page

Figure 2: Experimental workflow for the FM4-64 uptake inhibition assay.
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Materials:

Arabidopsis thaliana seeds

½ Murashige and Skoog (MS) agar plates

Liquid ½ MS medium

ES9-17 (stock solution in DMSO)

FM4-64 (stock solution in DMSO)

DMSO (vehicle control)

Microscope slides and coverslips

Confocal microscope

Procedure:

Seedling Growth: Sterilize and sow Arabidopsis thaliana seeds on ½ MS agar plates. Grow

the plates vertically in a growth chamber for 5 days to allow for root growth along the surface

of the agar.

Preparation of Treatment Solutions: Prepare working solutions of 30 µM ES9-17 and a

corresponding concentration of DMSO (e.g., 0.1%) in liquid ½ MS medium.

Pre-treatment: Carefully transfer seedlings into a multi-well plate containing the ES9-17 or

DMSO control solutions. Incubate for 30 minutes at room temperature.

Staining: Add FM4-64 to each well to a final concentration of 2 µM. Incubate for an additional

30 minutes.[8]

Washing and Mounting: Briefly rinse the seedlings in liquid ½ MS medium to remove excess

FM4-64. Mount the seedlings in a drop of liquid ½ MS on a microscope slide and gently

place a coverslip over them.
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Imaging: Immediately visualize the root epidermal cells using a confocal microscope. Use an

excitation wavelength of ~515 nm and detect emission between 600-650 nm for FM4-64.

Analysis: Quantify the internalized FM4-64 fluorescence in the cytoplasm and compare it to

the fluorescence at the plasma membrane. A significant reduction in the intracellular to

plasma membrane fluorescence ratio in ES9-17 treated seedlings compared to the control

indicates inhibition of endocytosis.

Protocol 2: Inhibition of Transferrin Uptake in HeLa Cells

This protocol describes how to measure the inhibition of CME in a mammalian cell line, HeLa,

by assessing the uptake of fluorescently labeled transferrin.
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Start

Culture HeLa cells on coverslips
in a multi-well plate until

60-70% confluent.

Starve cells in serum-free medium
for 30-60 minutes at 37°C.

Pre-treat cells with 30 µM ES9-17
or DMSO (control) in serum-free

medium for 30 minutes.

Add fluorescently labeled transferrin
(e.g., 10-25 µg/mL) and incubate for

1-15 minutes at 37°C.

Wash cells 3x with ice-cold PBS
to stop uptake and remove
surface-bound transferrin.

Fix cells with 4% paraformaldehyde
(PFA) for 15 minutes.

(Optional) Permeabilize cells
with 0.1% Triton X-100 for

intracellular staining.

Mount coverslips on slides and
image with a fluorescence microscope.

End

Click to download full resolution via product page

Figure 3: Experimental workflow for the transferrin uptake inhibition assay.
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Materials:

HeLa cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Serum-free DMEM

ES9-17 (stock solution in DMSO)

Fluorescently labeled human transferrin (e.g., Alexa Fluor 647 conjugate)

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA)

Coverslips and multi-well plates

Fluorescence microscope

Procedure:

Cell Culture: Seed HeLa cells on sterile coverslips in a multi-well plate and culture in DMEM

with 10% FBS until they reach 60-70% confluency.

Starvation: Wash the cells with PBS and replace the culture medium with serum-free DMEM.

Incubate for 30-60 minutes at 37°C to deplete transferrin from the serum.[9][10]

Pre-treatment: Treat the cells with 30 µM ES9-17 or a DMSO control in serum-free DMEM

for 30 minutes at 37°C.

Transferrin Incubation: Add the fluorescently labeled transferrin (e.g., 10-25 µg/mL) to the

cells and incubate for 1-15 minutes at 37°C.[10][11] Shorter incubation times (1-5 minutes)

will primarily label early endosomes.

Washing: To stop the uptake, quickly wash the cells three times with ice-cold PBS. This will

also help to remove transferrin that is bound to the cell surface but not internalized.
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Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]

Permeabilization (Optional): If co-staining for intracellular targets is desired, permeabilize the

cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides

using an appropriate mounting medium. Visualize the cells using a fluorescence microscope.

Analysis: Quantify the intracellular fluorescence intensity of the labeled transferrin. A

decrease in fluorescence in ES9-17-treated cells compared to the control indicates inhibition

of CME.

Protocol 3: Cell Viability Assessment

It is crucial to ensure that the observed effects of ES9-17 are not due to cytotoxicity. A simple

colorimetric assay like the MTT assay can be used to assess cell viability.

Materials:

Cells of interest

96-well plate

ES9-17

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Treatment: Treat the cells with various concentrations of ES9-17 and a vehicle control for the

desired duration (e.g., 30 minutes, 2 hours, 24 hours).
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MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT

(final concentration ~0.5 mg/mL). Incubate for 1-4 hours at 37°C, allowing viable cells to

convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the MTT-containing medium and add a solubilization solution to

dissolve the formazan crystals.

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570

nm using a plate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

A significant decrease in viability would indicate cytotoxicity at the tested concentrations and

durations. Published data suggests that 30 µM ES9-17 is not cytotoxic after a 30-minute

treatment.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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